Product packaging for AF-353 hydrochloride(Cat. No.:CAS No. 927887-18-1)

AF-353 hydrochloride

Katalognummer: B560516
CAS-Nummer: 927887-18-1
Molekulargewicht: 436.67 g/mol
InChI-Schlüssel: QRBBKDZPXABQPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClIN4O2 B560516 AF-353 hydrochloride CAS No. 927887-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBKDZPXABQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927887-18-1
Record name 927887-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Beschreibung

Overview of Extracellular Adenosine (B11128) Triphosphate as a Neurotransmitter and Signaling Molecule

Adenosine triphosphate (ATP) is a ubiquitous molecule essential for cellular energy transfer. Beyond its intracellular functions, ATP is also released from cells into the extracellular space, where it acts as a crucial signaling molecule wikipedia.orgeneuro.org. This release can occur through various mechanisms, including exocytosis from vesicles or directly across the cell membrane via channel proteins wikipedia.org. Extracellular ATP participates in purinergic signaling, a fundamental communication system that influences numerous cellular functions eneuro.orgnih.gov.

In the nervous system, ATP serves as a neurotransmitter and neuromodulator, co-released with classical neurotransmitters from nerve terminals wikipedia.orgnih.goviomcworld.orgusp.brphysiology.org. It plays a significant role in synaptic transmission, synaptic plasticity, and neuron-glial communication eneuro.orgnih.govresearchgate.netannualreviews.orgfrontiersin.org. Stimuli such as tissue injury, inflammation, or heightened neuronal activity can lead to increased extracellular ATP concentrations, which then activate specific purinergic receptors nih.govfrontiersin.orgoup.com. ATP can also act as a trophic factor, influencing cell proliferation, differentiation, and survival during development and regeneration iomcworld.organnualreviews.org. The extracellular availability of ATP is tightly regulated by ectonucleotidases, enzymes that metabolize ATP into ADP and adenosine, which themselves are signaling molecules eneuro.orgnih.gov.

Classification and Subunit Composition of P2X Receptor Ion Channels

The P2X receptors constitute a family of ligand-gated ion channels activated by extracellular ATP wikipedia.orgeneuro.organnualreviews.orgmdpi.comnih.govscbt.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.net. Seven distinct subtypes, designated P2X1 through P2X7, have been identified in vertebrate species iomcworld.orgresearchgate.netmdpi.comscbt.comnih.govmdpi.comresearchgate.netnih.gov. Each P2X receptor subunit is characterized by two transmembrane domains (TM1 and TM2), an intracellular N- and C-terminus, and a large extracellular loop that contains the ATP-binding site scbt.comnih.govmdpi.comresearchgate.netjneurosci.org.

Functionally, P2X receptors assemble into trimeric complexes, forming either homomeric receptors composed of identical subunits (e.g., P2X3) or heteromeric receptors formed by different subunit combinations (e.g., P2X2/3) physiology.organnualreviews.orgoup.comscbt.comnih.govmdpi.comresearchgate.netjneurosci.orgmdpi.com. The specific subunit composition dictates the receptor's unique physiological and pharmacological properties, including its ion permeability (primarily for Na+, K+, and Ca2+), agonist sensitivity, and desensitization kinetics scbt.comresearchgate.netmdpi.com. The P2X2 and P2X3 subunits are frequently co-expressed, leading to the formation of heteromeric P2X2/3 receptors, which exhibit distinct functional characteristics compared to their homomeric counterparts usp.brphysiology.organnualreviews.orgfrontiersin.orgoup.commdpi.comnih.govnih.govnih.govresearchgate.netjneurosci.orgmdpi.comnih.govnih.govnih.govguidetopharmacology.orgresearchgate.netfrontiersin.orgscispace.comfrontiersin.org. For instance, a P2X2/3 trimer can consist of one P2X2 subunit and two P2X3 subunits (P2X2(P2X3)2) nih.govjneurosci.org.

Physiological and Pathophysiological Roles of P2X3 and P2X2/3 Receptors

The P2X3 and P2X2/3 receptor subtypes are predominantly expressed in nociceptive sensory neurons, playing a crucial role in the transduction and transmission of pain signals iomcworld.orgphysiology.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govnih.govguidetopharmacology.orgfrontiersin.orgelifesciences.orgnih.govuni-bonn.de. These receptors are activated by ATP released from damaged or inflamed tissues, as well as during synaptic transmission, leading to the excitation of primary afferent nerve fibers and the initiation of pain perception iomcworld.orgfrontiersin.orgoup.commdpi.comnih.govnih.govfrontiersin.org.

Physiological Roles: Beyond their well-established role in nociception, P2X3 and P2X2/3 receptors are also implicated in other physiological processes. They are found in sensory nerves innervating taste buds, contributing to gustatory responses wikipedia.orgersnet.org. In visceral organs, such as the urinary bladder, intestines, and uterus, these receptors are involved in mechanosensory transduction and the initiation of visceral pain signaling iomcworld.orgmdpi.comfrontiersin.org. Furthermore, P2X3 receptors have been identified in pancreatic β-cells, where they can modulate insulin (B600854) secretion nih.gov. In the respiratory system, they are present in pulmonary neuroepithelial bodies and may play a role in cough reflexes researchgate.netscispace.comersnet.org.

Pathophysiological Roles: The involvement of P2X3 and P2X2/3 receptors in pain states extends to chronic inflammatory pain, neuropathic pain, visceral pain, and cancer-related pain researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.govnih.govnih.govscispace.comfrontiersin.orguni-bonn.de. Dysregulation or heightened expression of these receptors can lead to sensory hypersensitization and contribute to the development and maintenance of chronic pain conditions frontiersin.orgelifesciences.orgnih.gov. They are also implicated in conditions such as overactive bladder, bladder pain, and osteoarthritis pain nih.govfrontiersin.org. Additionally, these receptors are recognized as key mediators in the pathophysiology of refractory chronic cough (RCC) and unexplained chronic cough (UCC), where ATP released from airway tissues stimulates sensory nerves involved in the cough reflex researchgate.netscispace.comfrontiersin.orgersnet.org.

Rationale for Pharmacological Intervention Targeting P2X3 and P2X2/3 Receptors

The specific localization of P2X3 and P2X2/3 receptors on sensory neurons involved in pain transmission, coupled with their contribution to various pathological conditions, makes them highly attractive targets for pharmacological intervention researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.comnih.govnih.govnih.govscispace.comfrontiersin.orguni-bonn.de. Developing selective antagonists for these receptors offers a promising strategy for the treatment of chronic pain, visceral hypersensitivity, and other related disorders.

The rationale for targeting these receptors stems from their critical role in mediating nociceptive signals. By blocking the activation of P2X3 and P2X2/3 receptors, it is possible to attenuate the transmission of pain-inducing stimuli. This approach has shown efficacy in preclinical models of inflammatory and neuropathic pain frontiersin.orgmdpi.comnih.govnih.govguidetopharmacology.orgfrontiersin.orgfrontiersin.org. Furthermore, the development of antagonists for conditions such as refractory chronic cough and bladder dysfunction highlights the therapeutic potential beyond pain alone nih.govnih.govresearchgate.netscispace.comfrontiersin.orgersnet.org. The advantage of targeting these peripherally expressed receptors is the potential to avoid central nervous system side effects commonly associated with existing analgesics annualreviews.orgscispace.comfrontiersin.org.

The compound AF-353 hydrochloride exemplifies the progress in this field. As a potent and selective antagonist of P2X3 and P2X2/3 receptors, it serves as a valuable tool for investigating the physiological and pathophysiological roles of these channels and represents a class of molecules with significant therapeutic promise nih.gov. Its development underscores the feasibility of identifying and optimizing compounds that can effectively modulate P2X3 and P2X2/3 receptor activity for clinical applications.

Compound Profile: Af 353 Hydrochloride

Mechanism of Action and Receptor Selectivity

This compound functions as a non-competitive antagonist, inhibiting the activation of P2X3 and P2X2/3 receptors by ATP nih.govcaymanchem.com. It achieves this by blocking agonist-evoked intracellular calcium flux and inward currents at nanomolar concentrations nih.govcaymanchem.com. The compound exhibits high potency and selectivity for its target receptors. In studies, this compound demonstrated pIC50 values ranging from 7.3 to 8.06 for human and rat P2X3 and human P2X2/3 receptors nih.govselleckchem.com. Crucially, concentrations up to 300-fold higher than those effective for P2X3/P2X2/3 receptors showed little to no effect on other P2X channel subtypes, including P2X1, P2X2, P2X4, P2X5, and P2X7 nih.govcaymanchem.com. This high degree of selectivity is essential for minimizing off-target effects and ensuring therapeutic efficacy.

In Vitro Characterization and Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro assays, including radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp electrophysiology nih.govcaymanchem.com. These studies have consistently demonstrated its potent antagonistic activity at P2X3 and P2X2/3 receptors.

Table 1: Pharmacological Profile of this compound

ReceptorAntagonist Potency (pIC50)
Human P2X38.06
Rat P2X38.05
Human P2X2/37.41

Data sourced from selleckchem.com. pIC50 values represent the negative logarithm of the concentration of antagonist that inhibits 50% of the maximal response.

Table 2: Selectivity of this compound for P2X Receptors

ReceptorIC50 (µM)
Human P2X1>10
Human P2X2>10
Human P2X4>10
Human P2X5>10
Human P2X7>10

Data sourced from caymanchem.com. IC50 values indicate the concentration of this compound required to inhibit 50% of receptor activity. Values greater than 10 µM signify a lack of significant inhibition at tested concentrations.

Beyond its receptor interactions, this compound has also been noted to block taste responses, suggesting a role for P2X3 receptors in gustation and indicating that antagonists targeting these receptors may influence taste perception wikipedia.org. Furthermore, pharmacokinetic studies in rats have indicated favorable properties, including good oral bioavailability (32.9%), a reasonable half-life (1.63 hours), and a high plasma-free fraction (98.2% protein bound), which are important considerations for potential therapeutic development nih.govcaymanchem.com.

Conclusion

P2X Receptor Binding and Selectivity Studies

Quantitative Radioligand Binding Assays for P2X3 and P2X2/3 Receptors

Radioligand binding assays have been instrumental in quantifying the interaction of AF-353 with its target receptors. nih.gov Studies have utilized a radiolabeled form of the compound, [³H]-AF-353, to investigate its binding to membrane homogenates from cell lines engineered to express recombinant P2X3 receptors. nih.gov

In competition binding experiments, the binding of [³H]-AF-353 to membranes expressing rat P2X3 was shown to be completely displaced by co-incubation with other P2X receptor ligands such as AF-010 or the agonist α,β-methyleneATP (α,β-meATP), confirming a shared or allosterically coupled binding site. nih.gov These assays form the basis for determining the compound's binding affinity and dissociation constants. nih.govnih.gov

Determination of Binding Affinities and Dissociation Constants (K_D)

The binding affinity of AF-353 for P2X3 and P2X2/3 receptors has been precisely determined through these binding assays. The compound demonstrates a high affinity for both human and rat P2X3 receptors, with dissociation constants (K_D) of 15 nM and 14 nM, respectively. nih.gov Its affinity for the heteromeric human P2X2/3 receptor is slightly lower, with a reported K_D value of 30 nM. nih.gov

Further kinetic analysis of the binding to the heteromeric P2X2/3 receptor, based on association (K_on) and dissociation (K_off) rate constants, provided an estimated K_D of 47 nM. nih.gov These values highlight the potent interaction of AF-353 with P2X3-containing receptors.

Table 1: Binding Affinities (K_D) of AF-353 for P2X Receptors

Receptor Subtype Species K_D (nM) Citation
P2X3 Human 15 nih.gov
P2X3 Rat 14 nih.gov
P2X2/3 Human 30 nih.gov
P2X2/3 Human 47* nih.gov

*Estimated from K_on and K_off rate constants.

Assessment of Receptor Selectivity Across P2X Subtypes (e.g., P2X1, P2X2, P2X4, P2X5, P2X7)

A critical aspect of the pharmacological profile of AF-353 is its high selectivity for P2X3 and P2X2/3 subunits over other P2X receptor subtypes. caymanchem.comnih.gov The selectivity was established by evaluating its ability to block agonist-induced intracellular calcium flux in cell lines expressing various recombinant human P2X receptors. nih.gov

In these functional assays, AF-353 showed no inhibitory activity against human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors at concentrations up to 10 µM. caymanchem.comnih.gov This indicates a selectivity of at least 300-fold for P2X3-containing receptors over the other tested P2X subtypes. nih.gov

Broad Receptor, Enzyme, and Transporter Profiling for Off-Target Interactions

To further confirm its selectivity, AF-353 was evaluated against broad panels of other potential biological targets. nih.gov This screening was conducted through commercially available services to test for interactions with a wide range of proteins. nih.gov

The compound was profiled against a panel of 75 different receptors, ion channels, enzymes, and transporters, as well as a separate panel of more than 100 kinases. nih.gov The results from these extensive screens established that AF-353 is a highly selective molecule with little to no effect on this wide assortment of other proteins, indicating a low potential for off-target interactions. nih.govnih.gov

Functional Antagonism in Recombinant and Native Cellular Systems

Inhibition of Agonist-Evoked Intracellular Calcium Flux

AF-353 demonstrates potent functional antagonism of P2X3 and P2X2/3 receptors, as measured by its ability to inhibit the influx of intracellular calcium following receptor activation by an agonist like α,β-meATP. nih.govmedchemexpress.com This functional inhibition has been quantified in various recombinant cell systems, such as CHO-K1 cells expressing the rat P2X3 receptor and 1321N1 cells expressing human P2X3 and P2X2/3 receptors. caymanchem.com

The inhibitory potency is often expressed as an IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) or its logarithmic transformation, pIC₅₀ (-log IC₅₀). AF-353 is a highly potent inhibitor of both human and rat P2X3, with reported pIC₅₀ values of approximately 8.0. nih.govmedchemexpress.comselleckchem.com It also effectively blocks human P2X2/3 channel function, albeit with a marginally lower potency, showing a pIC₅₀ of around 7.3 to 7.4. nih.govmedchemexpress.comselleckchem.com Competition binding and intracellular calcium flux experiments suggest that AF-353 inhibits receptor activation by ATP in a non-competitive manner. nih.govnih.govinvivochem.com

Table 2: Functional Antagonism (IC₅₀ / pIC₅₀) of AF-353 in Calcium Flux Assays

Receptor Subtype Species Cell Line Potency (IC₅₀ in nM) Potency (pIC₅₀) Citation
P2X3 Human 1321N1 8.71 ~8.06 caymanchem.comselleckchem.com
P2X3 Rat CHO-K1 8.91 ~8.05 caymanchem.comselleckchem.com
P2X2/3 Human 1321N1 38.9 ~7.41 caymanchem.comselleckchem.com
P2X3 Not Specified Not Specified 10 - caymanchem.com

Whole-Cell Voltage-Clamp Electrophysiological Recordings

The functional potency of this compound as a P2X3 and P2X2/3 receptor antagonist has been rigorously confirmed using whole-cell voltage-clamp electrophysiological recordings. nih.gov This technique allows for the direct measurement of ion currents flowing through the channels in response to an agonist, providing a precise assessment of the antagonist's inhibitory effects. In studies utilizing recombinant cell lines that express P2X3 and P2X2/3 receptors, AF-353 demonstrated potent inhibition of inward currents evoked by the agonist α,β-methyleneATP (α,β-meATP). nih.govresearchgate.net The results from these electrophysiological assays corroborated the potency estimates derived from other methods, such as intracellular calcium flux measurements, solidifying the characterization of AF-353's antagonistic activity. nih.govnih.gov

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Potency (pIC50) in Heterologous Expression Systems (e.g., CHO-K1, 1321N1 cells)

The inhibitory potency of AF-353 has been quantified in various heterologous expression systems, such as Chinese Hamster Ovary (CHO-K1) and 1321N1 astrocytoma cells, which are engineered to express specific recombinant P2X receptors. nih.govuni-bonn.deunina.it Using techniques like intracellular calcium flux assays and whole-cell voltage-clamp recordings, researchers have determined the half-maximal inhibitory concentration (IC50) and its logarithmic transformation, pIC50 (-log IC50). nih.govnih.gov

AF-353 exhibits high potency, with consistent pIC50 values across different species and receptor subtypes. nih.govinvivochem.com For the human and rat P2X3 homomeric receptors, AF-353 shows nearly identical potency. nih.govfrontiersin.org Its potency is slightly reduced for the human P2X2/3 heteromeric receptor. nih.govinvivochem.com The consistency of these values across different assay methodologies confirms the compound's robust inhibitory profile. nih.gov

Table 1: Potency (pIC50) of AF-353 at Recombinant P2X Receptors

ReceptorSpeciesAssay MethodPotency (pIC50)Reference
P2X3HumanCalcium Flux / Voltage Clamp8.0 nih.govinvivochem.com
P2X3RatCalcium Flux / Voltage Clamp8.0 nih.govinvivochem.com
P2X2/3HumanCalcium Flux / Voltage Clamp7.3 nih.govinvivochem.com

Antagonistic Effects on Native P2X3 and P2X2/3 Receptors in Primary Cell Cultures (e.g., Dorsal Root Ganglia, Nodose Ganglia Neurons)

To ensure the relevance of findings from recombinant systems, the antagonistic effects of AF-353 were also evaluated on native P2X3 and P2X2/3 receptors in primary sensory neurons. nih.gov Studies have utilized acutely dissociated neurons from rat dorsal root ganglia (DRG) and nodose ganglia. nih.govfrontiersin.org DRG neurons endogenously express significant populations of P2X3 receptors, while nodose ganglia neurons are known to express P2X2/3 heterotrimers. nih.govfrontiersin.org

In these native cell environments, AF-353 effectively inhibited the inward currents evoked by the P2X3 agonist α,β-meATP. nih.gov The potency of AF-353 in these primary neuron cultures was found to be similar to that observed in the heterologous expression systems. nih.gov This demonstrates that the compound's high affinity and inhibitory efficacy translate directly to the native receptors present in sensory neurons, which are key targets in physiological and pathophysiological processes. nih.govmedkoo.com

Mechanistic Investigation of this compound Receptor Inhibition

Differentiation Between Allosteric and Orthosteric Mechanisms of Antagonism

Pharmacological investigations have focused on elucidating the precise mechanism by which AF-353 inhibits P2X3 and P2X2/3 receptors. A key distinction in receptor pharmacology is between orthosteric antagonists, which bind to the same site as the endogenous agonist (the orthosteric site), and allosteric modulators, which bind to a topographically distinct site on the receptor. drugdiscoverytrends.comacs.orgnih.gov

Evidence from competition binding and functional assays suggests that AF-353 acts as a non-competitive, allosteric antagonist. nih.govnih.gov Unlike competitive antagonists such as A-317491 and TNP-ATP, which directly compete with ATP for its binding site, AF-353 appears to bind to a different site on the receptor protein. nih.gov This binding event induces a conformational change in the receptor that prevents its activation by ATP, without directly occluding the ATP binding pocket. nih.gov Radioligand binding experiments showed that while the binding of AF-353 and the agonist α,β-meATP were mutually exclusive, the relationship did not follow the expected pattern for a purely competitive agent. nih.gov This allosteric mechanism provides further evidence that AF-353 modulates nucleotide interaction in a non-competitive manner. nih.govdrugdiscoverytrends.com

Analysis of Concentration-Effect Relationships Using Classical Pharmacological Models (e.g., Arunlakshana and Schild Analysis)

To further investigate the nature of the antagonism, classical pharmacological models, such as the Arunlakshana and Schild analysis, were employed. nih.govwhiterose.ac.uk This method analyzes the parallel shift in the agonist concentration-response curve caused by increasing concentrations of an antagonist. d-nb.info For a competitive antagonist, this results in a linear Schild plot with a slope of approximately 1. researchgate.net

When the known competitive P2X3 antagonist TNP-ATP was tested, it produced parallel, rightward, and fully surmountable shifts in the agonist concentration-effect curves, yielding a linear Schild plot with a slope of 1.2. nih.gov This is characteristic of competitive antagonism. d-nb.info

Preclinical in Vivo Pharmacological Investigations of Af 353 Hydrochloride

Pharmacokinetic Characterization in Preclinical Species

The pharmacokinetic profile of AF-353 has been evaluated in rats, revealing characteristics that support its use as an in vivo research tool. nih.gov Following oral administration of a 2 mg·kg⁻¹ suspension, AF-353 demonstrated good oral bioavailability. oup.com The compound is subject to high plasma protein binding. nih.govoup.com In contrast to older P2X3/P2X2/3 antagonists like A-317491, which had low oral bioavailability, AF-353 represents a significant improvement for in vivo studies requiring systemic administration. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of AF-353 in Rats
ParameterValueReference
Oral Bioavailability (F)32.9% nih.govoup.com
Time to Peak Plasma Concentration (Tmax)~30 minutes oup.com
Plasma Half-life (T1/2)1.63 hours nih.govoup.com
Plasma Protein Binding98.2% oup.com

A critical feature of AF-353 is its ability to penetrate the central nervous system (CNS). nih.gov This was quantified in rats by determining the brain-to-plasma (B/P) ratio of total drug concentration. oup.com The study revealed a B/P ratio of 6, indicating that AF-353 is highly CNS penetrant. oup.com This property is a marked advantage over earlier antagonists such as A-317491, which exhibited poor CNS penetration, and allows for the investigation of both peripheral and central mechanisms of P2X3 and P2X2/3 receptor blockade in pain pathways. nih.govnih.gov

Evaluation of AF-353 Hydrochloride in Preclinical Pain Models

The P2X3 and P2X2/3 receptors are implicated in primary afferent sensitization in various pain conditions. nih.gov While direct studies detailing the effects of AF-353 in the Freund's Complete Adjuvant (FCA) model of inflammatory pain were not available in the reviewed literature, the established role of its target receptors suggests its potential efficacy. For instance, the older, less bioavailable antagonist A-317491 was effective in the rat FCA model of inflammatory pain when administered intravenously. nih.gov Given that AF-353 is a potent P2X3/P2X2/3 antagonist with a more favorable pharmacokinetic profile, including high oral bioavailability and CNS penetration, it is considered a significantly improved in vivo tool for investigating these pain models. nih.govnih.gov

The efficacy of AF-353 has been extensively studied in a rat model of bone cancer pain, where MRMT-1 carcinoma cells are implanted into the tibia. oup.comnih.gov In this model, oral administration of AF-353 was found to produce a highly significant prevention and reversal of bone cancer-related pain behaviors, including mechanical allodynia and deficits in weight-bearing. oup.com Importantly, this analgesic effect was achieved without modifying the underlying disease, as the compound did not alter the degree of bone destruction caused by the carcinoma cells. oup.comnih.gov

The findings suggest that AF-353 exerts its effects through actions at both peripheral and central terminals of nociceptors. nih.gov Evidence for a central site of action comes from in vivo electrophysiology studies where direct application of AF-353 onto the spinal cord of bone cancer-bearing rats dose-dependently reduced the hyperexcitability of dorsal horn neurons in response to electrical, mechanical, and thermal stimuli. nih.govoup.com A peripheral mechanism was also implicated, as AF-353 significantly reduced the elevated levels of phosphorylated-extracellular signal-regulated kinase (p-ERK) in dorsal root ganglion (DRG) neurons that were co-cultured with MRMT-1 carcinoma cells. nih.govoup.com

Table 2: Effects of AF-353 in a Rat Model of Bone Cancer Pain
Assay/ModelFindingReference
Mechanical Allodynia & Weight-Bearing (Oral Admin.)Significantly attenuated both established pain behavior and its development (prophylactic treatment). oup.com
Bone DestructionDid not alter cancer-induced bone destruction. oup.comnih.gov
Dorsal Horn Neuronal Hyperexcitability (Spinal Admin.)Dose-dependently reduced responses to Aδ- and C-fiber electrical stimuli, as well as mechanical and thermal stimuli. nih.govoup.com
p-ERK Expression in DRG Neurons (In Vitro)Reduced the enhanced p-ERK expression in DRG neurons induced by co-culture with carcinoma cells. nih.govkoreamed.org

Antagonism of the P2X3 receptor is considered a key therapeutic strategy for managing neuropathic pain. medkoo.com These receptors are predominantly located on small to medium diameter C- and Aδ-fiber primary afferent neurons, which are integral to pain sensation. medkoo.com Evidence supporting this includes the observation that reducing P2X3 expression in mice via intrathecal administration of antisense oligonucleotides significantly reverses allodynic responses in models of neuropathic pain. nih.gov Furthermore, the direct application of the related antagonist A-317491 to the spinal cord was shown to decrease neuronal excitability in the dorsal horn of rats in the chronic constriction injury model of neuropathic pain. nih.gov Although specific efficacy data for AF-353 in established neuropathic pain models were not detailed in the reviewed sources, its potent, selective, and CNS-penetrant antagonism of P2X3 and P2X2/3 receptors makes it a valuable compound for investigating the role of these purinergic receptors in neuropathic pain states. nih.govnih.gov

Efficacy Assessment in Osteoarthritis Pain Models

Research into the efficacy of this compound has demonstrated its potential in animal models of joint pain. In a rat model of inflammatory joint pain, induced by Complete Freund's Adjuvant (CFA) which shares pathological features with osteoarthritis, AF-353 produced a dose-dependent reversal of mechanical hyperalgesia. researchgate.net The compound's effectiveness was evaluated using both weight-bearing and von Frey filament tests, showing significant amelioration of pain behaviors. researchgate.net

Further studies in a tibial invasion model of bone cancer, which also involves significant pain and neuronal sensitization, showed that oral administration of AF-353 significantly attenuated pain-related behaviors. researchgate.netepain.org The antagonist was effective both when administered prophylactically before the development of pain and as a reversal agent for established pain behaviors. researchgate.net This suggests that antagonism of P2X3 and P2X2/3 receptors is a viable strategy for managing chronic pain states associated with conditions like osteoarthritis. researchgate.netresearchgate.net

Table 1: Efficacy of AF-353 in a CFA-Induced Inflammatory Arthritis Model This table is interactive and can be sorted by column.

Pain Assessment Method Outcome Efficacy Compared to Control
Weight-Bearing Test Dose-dependent reversal of hyperalgesia Significant improvement
von Frey Filament Test Dose-dependent reversal of hyperalgesia Significant improvement

Data sourced from studies on Complete Freund's Adjuvant (CFA) models of inflammatory pain. researchgate.net

Analysis of Peripheral and Central Sites of Antinociceptive Action

The analgesic effects of this compound are attributed to its action at both peripheral and central sites within the nervous system. oup.com The compound is a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are predominantly located on primary afferent nociceptors. oup.comnih.gov Evidence suggests that the blockade of these receptors on both the peripheral and central terminals of these sensory neurons contributes to its pain-relieving efficacy. oup.com

A central site of action was demonstrated through in vivo electrophysiology studies where direct administration of AF-353 onto the spinal cord of rats in a bone cancer pain model produced dose-dependent reductions in neuronal hyperexcitability. oup.com The compound's ability to penetrate the central nervous system (CNS) allows it to directly modulate pain signaling at the spinal level. oup.comnih.gov A peripheral site of action is also implicated, supported by investigations into the release of adenosine (B11128) triphosphate (ATP) from carcinoma cells, which acts as a key pain mediator by activating P2X3 and P2X2/3 receptors on nearby sensory nerve endings. oup.com By blocking these peripheral receptors, AF-353 can prevent the initiation of pain signals at their source.

Modulation of Dorsal Horn Neuronal Hyperexcitability

This compound has been shown to effectively modulate the hyperexcitability of dorsal horn neurons, a key mechanism in the maintenance of chronic pain states. oup.com In animal models of bone cancer pain, direct application of AF-353 onto the spinal cord resulted in a dose-dependent reduction of evoked dorsal horn neuronal responses. oup.com

The inhibitory effects were selective for noxious stimuli. Specifically, AF-353 significantly reduced the neuronal responses evoked by electrical stimulation of Aδ- and C-fibers, which transmit sharp and dull pain signals, respectively. Notably, there was no significant effect on Aβ-fiber responses, which are associated with non-painful touch sensations. oup.com Furthermore, AF-353 administration led to a significant reduction in neuronal responses to both mechanical and thermal stimuli applied to the affected limb. oup.com This demonstrates that antagonizing P2X3 and P2X2/3 receptors in the spinal cord can suppress the exaggerated neuronal activity that underlies pain hypersensitivity. oup.com

Table 2: Effect of Spinal AF-353 Administration on Dorsal Horn Neuronal Responses This table is interactive and can be sorted by column.

Stimulus Type Fiber Type / Stimulus Detail Effect of AF-353
Electrical Aβ-fibers No significant effect oup.com
Electrical Aδ-fibers Significant reduction oup.com
Electrical C-fibers Significant reduction oup.com
Mechanical (von Frey) Noxious pressure (≥15g) Significant reduction oup.com
Thermal Noxious heat (45°C and 48°C) Significant reduction oup.com

Data derived from in vivo electrophysiology studies in a rat model of bone cancer pain. oup.com

Impact on Phosphorylated-Extracellular Signal-Regulated Kinase Expression in Dorsal Root Ganglion Neurons

This compound has been found to influence intracellular signaling pathways associated with neuronal sensitization, specifically the phosphorylation of the extracellular signal-regulated kinase (p-ERK). oup.com In an in vitro model, dorsal root ganglion (DRG) neurons co-cultured with carcinoma cells exhibited significantly elevated levels of p-ERK, a marker of neuronal activation and sensitization. oup.comnih.gov

The addition of AF-353 to these co-cultures resulted in a concentration-dependent reduction of the enhanced p-ERK immunoexpression. oup.com At the highest concentration tested, AF-353 attenuated the increase in both the intensity of p-ERK staining and the proportion of p-ERK positive neurons to levels comparable to control DRG neurons. oup.com This effect was observed across multiple time points, indicating a sustained inhibitory action. oup.com These findings suggest that the analgesic properties of AF-353 are mediated, in part, by its ability to suppress the activation of key intracellular signaling molecules like ERK in sensory neurons, thereby preventing the establishment of a sensitized state. oup.com

Assessment of this compound in Models of Visceral Dysfunction

Investigations into this compound have extended to models of visceral dysfunction, particularly those involving the urinary bladder. These studies aim to evaluate the role of P2X3 and P2X2/3 receptors in modulating visceral sensory signals and organ function. nih.govnih.gov

Modulation of Bladder Afferent Signals in Rodent Models

In normal rodent models, AF-353 has been shown to modulate bladder sensory pathways. nih.govnih.gov P2X3 and P2X2/3 receptors are located on bladder afferent nerves and are involved in transmitting sensory information, including sensations of bladder fullness and pain, to the central nervous system. nih.gov

Systemic, intravenous administration of AF-353 in normal rats led to a significant decrease in ATP-induced bladder afferent nerve activity. nih.gov Furthermore, cystometric analysis revealed that AF-353 significantly reduced the frequency of voiding contractions in these animals. nih.govmedchemexpress.com This indicates that under normal physiological conditions, purinergic signaling through P2X3-containing receptors plays a positive regulatory role in bladder sensory function and the micturition reflex. nih.govnih.gov The inhibitory effect of AF-353 highlights its potential to modulate the activity of these afferent signals. nih.gov

Effects on Purinergic Receptor-Mediated Responses in Spinal Cord Injury Models

The role of AF-353 has also been assessed in rodent models of spinal cord injury (SCI), which often leads to neurogenic bladder overactivity. nih.govnih.gov In SCI rats, there is a significantly higher frequency of bladder sensory nerve activity and non-voiding contractions (NVCs) compared to normal rats. nih.gov

Systemic administration of AF-353 in SCI rats produced a significant reduction in both the frequency of sensory field potentials and the frequency of NVCs. nih.govnih.govinvivochem.com The compound also decreased the afferent neuronal response to bladder pressure and intravesical ATP stimulation by approximately 38%. nih.gov These results strongly suggest that P2X3 and P2X2/3 receptors on bladder afferent nerves are critically involved in the pathophysiology of bladder overactivity following spinal cord injury. nih.gov The ability of AF-353 to inhibit these purinergic receptor-mediated responses underscores its potential as a tool for studying and possibly managing neurogenic visceral dysfunction. nih.govinvivochem.com

Table 3: Effects of Systemic AF-353 on Bladder Function in Control and SCI Rats This table is interactive and can be sorted by column.

Parameter Animal Model Effect of AF-353 Percentage Change
ATP-Induced Afferent Activity Control Significant Decrease -35% nih.gov
ATP-Induced Afferent Activity SCI Significant Decrease -38% nih.gov
Voiding Contraction Frequency Control Significant Decrease -43% nih.gov
Non-Voiding Contraction Frequency SCI Significant Decrease -47% nih.gov

Data sourced from studies evaluating the effects of intravenous AF-353. nih.gov

Influence on Electrical Signals in Detrusor Muscle of the Bladder

Preclinical research in animal models has demonstrated that this compound, a selective antagonist of P2X3 and P2X2/3 receptors, can modulate the electrical activity of the bladder, including the detrusor muscle. In vivo studies in female rats have utilized simultaneous cystometric and electromyographic (EMG) recordings to investigate the influence of intravesical administration of AF-353 on the electrical signals within the lower urinary tract during micturition. einj.orgnih.goveinj.org

These investigations have revealed that the electrical activity in the bladder initiates prior to effective voiding contractions. nih.gov Following the intravesical application of AF-353, a notable decrease in the amplitude of electrical signals originating from the bladder dome was observed during the voiding phase. einj.orgnih.govresearchgate.net This suggests that the activation of P2X3-containing receptors is a necessary component for the generation of normal voiding contractions. nih.gov

Interestingly, while the electrical signals in the bladder body were attenuated by AF-353, the electrical activity of the external urethral sphincter (EUS) remained unaffected during any phase of the voiding cycle. einj.orgnih.gov This indicates a specific role for P2X3-containing receptors in the sensory afferent pathways of the bladder that influence detrusor muscle activity, rather than a direct effect on the somatic innervation of the EUS. The observed out-of-phase electrical activity pattern between the bladder and the EUS was maintained even in the presence of AF-353, further supporting the targeted action of the antagonist on bladder sensory mechanisms. nih.gov

These findings underscore the importance of P2X3-containing receptors located within the inner layers of the bladder in the regulation of the micturition process. nih.gov The selective reduction of detrusor electrical signals by AF-353 highlights the compound's potential to modulate bladder hyperreflexia by targeting the purinergic signaling pathways involved in bladder sensation and the initiation of the micturition reflex. nih.gov

Table 1: Effect of Intravesical AF-353 on Lower Urinary Tract Electrical Signals in Female Rats

Parameter Treatment Group Observation Source
Bladder Dome Electrical Signal Amplitude AF-353 Significantly decreased during voiding einj.orgnih.govresearchgate.net
External Urethral Sphincter (EUS) Electrical Activity AF-353 No significant effect einj.orgnih.gov
Voiding Contractions AF-353 Required for initiation nih.gov

Research Applications of this compound in Gustatory System Biology

The compound this compound has been a pivotal pharmacological tool in advancing the understanding of gustatory system biology. Its high selectivity as an antagonist for P2X3-containing purinergic receptors has enabled researchers to elucidate the critical role of these receptors in taste transduction.

Mechanism of Action in Modulating Taste Responses in Animal Models

In animal models, AF-353 modulates taste responses by blocking the P2X3 and P2X2/3 receptors located on the postsynaptic membrane of gustatory nerve fibers. einj.org These receptors are activated by adenosine triphosphate (ATP), which is released from taste receptor cells (Type II and potentially Type III cells) upon stimulation by tastants. scielo.brfrontiersin.org The binding of ATP to these purinergic receptors is a crucial step in transmitting the taste signal from the taste buds to the afferent nerve fibers that project to the brain. nih.gov

Studies have shown that both systemic injection and topical application of AF-353 to the tongue can eliminate taste-evoked responses to all taste qualities, including sweet, sour, salty, bitter, and umami. nih.gov This demonstrates that the activation of P2X3-containing receptors is a convergent and essential pathway for all taste modalities. einj.org The inhibitory effect of AF-353 on taste responses is dose-dependent. einj.org Furthermore, research has confirmed that AF-353 does not inhibit the release of ATP from the taste buds themselves, indicating its specific action is the blockade of the postsynaptic P2X receptors. einj.org

Antagonism of Purinergic Receptors in Gustatory Nerve Fibers

AF-353 acts as a potent and non-competitive antagonist of P2X3 and P2X2/3 receptors. nih.gov Gustatory afferent nerve fibers, particularly those of the chorda tympani and glossopharyngeal nerves which innervate taste buds, express these P2X receptor subtypes. einj.org Specifically, while a significant portion of geniculate ganglion neurons (which give rise to the chorda tympani nerve) express the P2X2 subunit, nearly all of them express the P2X3 subunit, making them sensitive to AF-353. einj.org

The antagonistic action of AF-353 has been demonstrated through nerve recording experiments where its application abolishes the neural responses to various taste stimuli. nih.gov This pharmacological blockade mimics the phenotype observed in P2X2/P2X3 double knockout mice, which also lack responses to all taste stimuli. einj.orgnih.gov The use of AF-353 has been instrumental in confirming that the taste deficits in these knockout mice are indeed due to the absence of postsynaptic purinergic signaling, rather than potential developmental defects. einj.org

Investigation of P2X3 Receptor Involvement in Taste Transduction Pathways

Research utilizing AF-353 has been fundamental in establishing the indispensable role of P2X3-containing receptors in the taste transduction cascade. frontiersin.org It has been shown that even in mice lacking Type II taste cells (which are responsible for sweet, bitter, and umami tastes), the residual responses to sour and salty stimuli are completely blocked by AF-353. nih.govscienceopen.com This suggests that ATP signaling through P2X3 receptors is a universal requirement for the transmission of all taste information from the taste bud to the nervous system. nih.govscienceopen.com

The compound has been used to investigate the source of ATP for different taste modalities. While ATP release is well-documented from Type II cells, its source for sour and salty taste signaling, which are primarily mediated by Type III cells, is less clear. nih.gov The fact that AF-353 blocks these taste responses suggests that ATP, regardless of its cellular origin within the taste bud, must act upon P2X3 receptors on the afferent nerve fibers. nih.govscienceopen.com This has spurred further investigation into potential intercellular communication within the taste bud or the possibility of ATP release from Type III cells. nih.gov

Table 2: Effect of AF-353 on Chorda Tympani Nerve Responses to Different Tastants in Mice

Tastant Response before AF-353 Response after AF-353 Application Source
Sweet (e.g., Sucrose) Present Abolished nih.govnih.gov
Sour (e.g., Citric Acid) Present Abolished nih.govnih.gov
Salty (e.g., NaCl) Present Abolished nih.govnih.gov
Bitter (e.g., Quinine) Present Abolished nih.govnih.gov
Umami (e.g., MSG) Present Abolished nih.govnih.gov

Future Research Directions and Translational Implications

AF-353 Hydrochloride as a Foundational Preclinical Research Tool

This compound has established itself as an invaluable tool in preclinical research due to its potent and selective antagonism of P2X3 and P2X2/3 receptors. nih.gov Its favorable pharmacological profile allows for robust in vivo and in vitro studies to probe the function of these purinoceptors. nih.gov

AF-353 is a non-competitive, dual antagonist of P2X3 and P2X2/3 receptors. nih.govcaymanchem.com Research has demonstrated its high potency for both human and rat P2X3 receptors, as well as for human P2X2/3 heterotrimeric receptors. medchemexpress.cominvivochem.com Experiments using radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp electrophysiology have consistently confirmed its efficacy, with pIC50 estimates ranging from 7.3 to 8.5. nih.govnih.gov This potency is combined with high selectivity; concentrations up to 300-fold higher than its effective dose show minimal to no effect on other P2X channel subtypes (P2X1, P2X2, P2X4, P2X5, P2X7) or a wide range of other receptors, enzymes, and transporters. nih.govnih.govcaymanchem.com

The compound's utility as a research tool is further enhanced by its pharmacokinetic properties. Studies in rats have shown that AF-353 is orally bioavailable (F = 32.9%) with a reasonable half-life (t1/2 = 1.63 h). nih.govnih.gov This allows for systemic administration in animal models to investigate the physiological and pathological roles of P2X3 and P2X2/3 receptors in various conditions. invivochem.com For instance, its use in models of spinal cord injury revealed that P2X3/P2X2/3 receptors on bladder afferent nerves are involved in regulating sensory activity and non-voiding contractions in overactive bladders. invivochem.com Furthermore, AF-353 has been instrumental in studying the role of these receptors in mediating bronchospasm-induced afferent nerve activation and in taste transduction pathways. nih.govwikipedia.orgresearchgate.net

The non-competitive mechanism of action of AF-353, which distinguishes it from competitive antagonists like A-317491 and TNP-ATP, provides an alternative mode of inhibition for studying receptor function. nih.govnih.gov This combination of potency, selectivity, oral bioavailability, and a distinct inhibitory mechanism makes AF-353 an excellent foundational compound for exploring the therapeutic potential of P2X3/P2X2/3 receptor antagonism. nih.govnih.gov

Pharmacological Properties of AF-353
PropertyReceptor TargetValueSpeciesAssay Method
pIC50P2X38.0HumanCalcium Flux
pIC50P2X38.0RatCalcium Flux
pIC50P2X2/37.3HumanCalcium Flux
IC50P2X310 nMHuman-
IC50P2X2/379.4 nMHuman-
Oral Bioavailability (%F)-32.9%RatPharmacokinetic Study
Half-life (t1/2)-1.63 hRatPharmacokinetic Study

Identification of Novel Therapeutic Opportunities for P2X3/P2X2/3 Receptor Antagonists

Research utilizing antagonists like AF-353 has been pivotal in identifying a range of potential therapeutic applications for blocking P2X3 and P2X2/3 receptors. These receptors are strategically located on sensory neurons, including small-to-medium diameter C- and Aδ-fibers, making them attractive targets for conditions involving sensory nerve sensitization. nih.govscispace.com

The potential therapeutic areas include:

Chronic Pain: P2X3 and P2X2/3 receptors are implicated in acute nociception, hyperalgesia, and allodynia. scispace.com Their activation by ATP released from damaged cells contributes to pain signaling. scispace.com Consequently, antagonists are being investigated for various pain states, including inflammatory, neuropathic, and visceral pain. frontiersin.org

Urological Disorders: Studies have shown that P2X3 and P2X2/3 receptors are involved in bladder mechanosensory transduction, initiating the sensation of bladder fullness. nih.govscispace.com In pathological states like overactive bladder or interstitial cystitis, where afferent nerve activity is heightened, antagonists have shown potential to reduce urinary overactivity. nih.govfrontiersin.org

Refractory Chronic Cough: ATP released in the airways can activate vagal sensory nerves via P2X3 and P2X2/3 receptors, triggering the cough reflex. nih.govscispace.com This has led to the successful clinical development of P2X3 antagonists for refractory chronic cough, a condition for which effective treatments are limited. scispace.comnih.gov

Gastrointestinal Disorders: There is evidence of P2X3 receptor overexpression in the inflamed colon, suggesting a role in visceral hypersensitivity associated with conditions like irritable bowel syndrome. scispace.com

The broad distribution and function of these receptors suggest that the therapeutic landscape for their antagonists could expand further as research continues. Data from preclinical models and human tissue studies support the exploration of these antagonists for essentially any condition characterized by chronic dysregulation and sensitization of sensory neurons. nih.gov

Strategies for Developing Highly Selective and Potent Purinergic Antagonists

The development of purinergic antagonists has evolved significantly, driven by the need for increased selectivity and potency to maximize therapeutic benefit while minimizing side effects. Initial antagonists like suramin (B1662206) and PPADS were non-selective. researchgate.net The first generation of selective P2X3/P2X2/3 antagonists, such as the tricarboxylic acid A-317491, were valuable research tools but often had poor pharmacokinetic properties. nih.gov

The discovery of diaminopyrimidine-based antagonists, including AF-353, marked a significant step forward, offering oral bioavailability and non-competitive antagonism. nih.govunicam.it However, a key challenge that emerged from the clinical development of dual P2X3/P2X2/3 antagonists like gefapixant (B1671419) (AF-219) was the side effect of taste disturbance (dysgeusia). frontiersin.org This is attributed to the blockade of P2X2/3 receptors, which are involved in taste signaling. wikipedia.orgresearchgate.net

This challenge spurred the development of the next generation of antagonists with high selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor. Key strategies in this evolution include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts have focused on modifying chemical scaffolds to enhance selectivity. For example, the development of imidazo-pyridine compounds like BLU-5937 (Camlipixant) yielded antagonists with significantly higher potency for P2X3 versus P2X2/3 receptors. scispace.comnih.govmedchemexpress.com

Structure-Based Drug Design: The publication of the crystal structure of the human P2X3 receptor in 2016 provided a major impetus for drug discovery. nih.gov This structural information allows for more rational, computer-aided design of molecules that can bind with high affinity and selectivity to specific sites on the target receptor, avoiding off-target interactions. frontiersin.org

Allosteric Modulation: Many newer antagonists, including AF-353 and gefapixant, are allosteric modulators. researchgate.netnih.gov Targeting allosteric sites, which are often less conserved between receptor subtypes than the orthosteric (agonist-binding) site, can be a successful strategy for achieving selectivity. nih.gov

The goal is to create antagonists that retain the therapeutic efficacy seen with dual P2X3/P2X2/3 blockade (e.g., in cough) but without the taste-related side effects, thereby offering an improved therapeutic window. frontiersin.org

Comparison of Selected P2X3/P2X2/3 Receptor Antagonists
CompoundChemical ClassSelectivity ProfileKey Feature/Application
A-317491Tricarboxylic acidP2X3, P2X2/3Early selective antagonist, research tool. nih.gov
AF-353DiaminopyrimidineP2X3, P2X2/3Potent, orally bioavailable, non-competitive research tool. nih.govnih.gov
Gefapixant (AF-219)Phenoxy-diaminopyrimidineP2X3, P2X2/3Clinically evaluated for refractory chronic cough; associated with taste disturbance. scispace.comnih.gov
Camlipixant (BLU-5937)Imidazo-pyridineHighly selective for P2X3 over P2X2/3Developed to reduce taste-related side effects while retaining antitussive efficacy. scispace.commedchemexpress.com
Eliapixant (BAY 1817080)-Selective for P2X3Investigated for refractory chronic cough, endometriosis, and overactive bladder. frontiersin.orgmedchemexpress.com

Unresolved Questions and Gaps in P2X3/P2X2/3 Receptor Physiology and Pharmacology Research

Despite significant progress, several fundamental questions and gaps remain in the understanding of P2X3 and P2X2/3 receptor biology. Addressing these will be critical for fully realizing their therapeutic potential.

Heterotrimeric Receptor Complexity: While it is known that P2X2 and P2X3 subunits can co-assemble, very little is known about the precise stoichiometry, structure, and function of heterotrimeric P2X2/3 receptors. frontiersin.org The pharmacological profile of the P2X2/3 heteromer is distinct from its homomeric counterparts, but the structural basis for these differences is not fully understood. researchgate.netfrontiersin.org This knowledge gap complicates the design of truly specific drugs.

Mechanisms of Gating and Desensitization: P2X3 receptors are known for their rapid desensitization, a key feature of their physiological function. scispace.com However, the complete molecular mechanisms underlying channel gating (opening), closing, and desensitization are still being unraveled. researchgate.net The roles of the intracellular N- and C-termini, which vary significantly between subtypes, are particularly important but not fully structurally defined. frontiersin.org

Full Spectrum of Physiological Roles: While roles in pain, cough, and bladder sensation are well-established, the full extent of P2X3 and P2X2/3 receptor involvement in physiology and pathophysiology is likely broader. Their presence in various neurons and other cell types suggests potential roles in other systems that remain to be thoroughly investigated. scispace.com

Endogenous Ligand Dynamics: The precise mechanisms controlling the release, concentration, and degradation of extracellular ATP in specific tissue microenvironments are complex and not fully elucidated. nih.gov Understanding how these dynamics influence P2X3/P2X2/3 receptor activation in health and disease is crucial for therapeutic targeting.

Interactions and Crosstalk: Purinergic signaling does not occur in isolation. There are known interactions between P2X receptors and other signaling systems, such as adrenergic receptors. ahajournals.org A deeper understanding of this signaling crosstalk is needed to predict the full effects and potential side effects of purinergic antagonists. nih.gov

Future research leveraging advanced structural biology techniques (like cryo-EM for heteromeric receptors), novel chemical probes, and sophisticated physiological models will be essential to close these knowledge gaps and pave the way for the next generation of purinergic therapeutics.

Q & A

Q. What are the primary pharmacological targets of AF-353 hydrochloride, and how is its receptor selectivity determined experimentally?

this compound is a potent antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors, with pIC50 values of 8.0 for human and rat P2X3 receptors and 7.3 for human P2X2/3 receptors . Receptor selectivity is assessed using recombinant cell lines expressing specific receptor subtypes. Intracellular Ca²⁺ flux assays and whole-cell patch-clamp electrophysiology are employed to measure inhibition of agonist-induced responses (e.g., α,β-MeATP-induced currents). Comparative analysis of concentration-response curves for different receptor subtypes validates selectivity .

Q. What in vitro methodologies are commonly employed to assess this compound's antagonistic activity?

Key in vitro methods include:

  • Calcium flux assays : Recombinant cells (e.g., HEK293) expressing human or rat P2X3/P2X2/3 receptors are loaded with Ca²⁺-sensitive fluorescent dyes. Agonist-induced Ca²⁺ influx is quantified via fluorometry, with AF-353 pre-incubated to determine inhibitory potency (IC50) .
  • Electrophysiology : Voltage-clamp recordings measure inward currents in response to α,β-MeATP (1–300 nM) in transfected cells. AF-353's inhibition is evaluated at varying concentrations (10 nM–1 µM) .

Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) research?

AF-353 exhibits high oral bioavailability and brain penetration, with a brain-to-plasma ratio of 6. Its pharmacokinetic profile includes a short half-life (t₁/₂ = 1.63 hours) and rapid Tmax (30 minutes), enabling acute dosing studies in rodent models of neuropathic pain or bladder dysfunction .

Advanced Research Questions

Q. How can researchers differentiate between P2X3 homomeric and P2X2/3 heteromeric receptor-mediated effects in vivo?

  • Genetic models : Use P2X2 or P2X3 knockout mice to isolate receptor-specific contributions .
  • Pharmacological tools : Co-administer AF-353 with selective P2X2 antagonists (e.g., AZ10606120) to dissect heteromeric vs. homomeric effects .
  • Functional readouts : In cystometry, P2X3 homomeric receptors primarily modulate non-voiding contractions (NVCs), while P2X2/3 heteromers influence bladder compliance. Measure parameters like NVC frequency and peak pressure .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Dose optimization : Adjust dosing intervals (e.g., q.i.d. injections) to compensate for AF-353's short half-life .
  • Biomarker validation : Quantify receptor occupancy in target tissues (e.g., bladder or dorsal root ganglia) using radiolabeled AF-353 or ex vivo electrophysiology .
  • Species-specific considerations : Compare AF-353's pIC50 in human vs. rodent receptors to explain interspecies variability .

Q. What considerations are critical when designing chronic dosing regimens for AF-353 in rodent pain models?

  • Tolerability : Monitor for off-target effects (e.g., cardiovascular or respiratory changes) during prolonged exposure .
  • Pharmacodynamic endpoints : Use von Frey filaments for mechanical allodynia and Hargreaves tests for thermal hyperalgesia, correlating results with CSF drug levels .
  • Formulation stability : Prepare AF-353 in DMSO (105 mg/mL stock) with aliquots stored at -80°C to prevent hydrolysis .

Methodological Tables

Q. Table 1. Key Pharmacological Parameters of this compound

ParameterValue (Human)Value (Rat)MethodReference
P2X3 pIC508.08.0Ca²⁺ flux assay
P2X2/3 pIC507.3N/AWhole-cell patch-clamp
Brain-to-plasma ratio6.06.0LC-MS/MS pharmacokinetics
Half-life (t₁/₂)1.63 hours1.63 hoursPlasma concentration-time curve

Q. Table 2. In Vivo Experimental Parameters for Bladder Dysfunction Studies

ParameterMeasurement TechniqueOutcome Post-AF-353 (10 mg/kg)Reference
Non-voiding contractions (NVCs)CystometryFrequency ↓ 60%
Peak bladder pressurePressure transducersNo significant change
EMG spike frequencyElectromyography (40–100 Hz)↓ 45% in MOR rats

Synthesis and Characterization

Q. What synthetic routes yield this compound with high purity?

AF-353 is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. Key steps include:

  • Nucleophilic substitution to form 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile.
  • "One-pot" cyclization using Bredereck’s reagent, aniline hydrochloride, and guanidine carbonate. Final purification via column chromatography achieves >98% purity, confirmed by ¹H NMR and mass spectrometry (MS) .

Data Interpretation and Reporting

Q. How should researchers address variability in electrophysiological data from AF-353 studies?

  • Signal processing : Apply a 2nd-order Butterworth filter to remove baseline noise in EMG recordings .
  • Statistical rigor : Use unpaired t-tests for vehicle vs. treatment comparisons and ANOVA for multi-group analyses (e.g., Sham vs. SCI models) .
  • Data transparency : Report raw traces (e.g., Ca²⁺ flux kinetics) in supplementary materials to validate quantitative summaries .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.